molecular formula C16H23ClN2O6S B15151820 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B15151820
M. Wt: 406.9 g/mol
InChI Key: VYIOUSDDIJKXAV-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenoxy group, a sulfamoyl group, and a tetrahydrofuran moiety.

Preparation Methods

The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the chloro-substituted phenoxy intermediate. This intermediate is then reacted with a sulfamoylating agent under controlled conditions to introduce the sulfamoyl group. The final step involves the coupling of the intermediate with a tetrahydrofuran-2-ylmethyl acetamide moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H23ClN2O6S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H23ClN2O6S/c1-23-8-6-19-26(21,22)13-4-5-15(14(17)9-13)25-11-16(20)18-10-12-3-2-7-24-12/h4-5,9,12,19H,2-3,6-8,10-11H2,1H3,(H,18,20)

InChI Key

VYIOUSDDIJKXAV-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2CCCO2)Cl

Origin of Product

United States

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